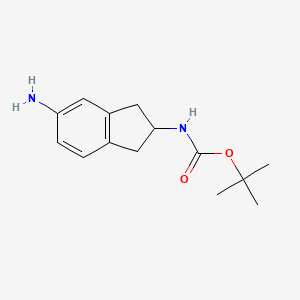

tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZZCNCGJUVFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654929 | |

| Record name | tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246873-45-0 | |

| Record name | tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate basic properties

An In-Depth Technical Guide to the Basic Properties of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of this compound. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its acid-base characteristics is paramount for reaction optimization, salt formation, and formulation development. This document elucidates the distinct basicities of the two nitrogen centers within the molecule—the primary aromatic amine and the carbamate-protected aliphatic amine—through theoretical principles. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of the compound's pKa values. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile building block.

Introduction: A Tale of Two Nitrogens

This compound (Figure 1) is a bifunctional molecule featuring two distinct nitrogen atoms, each with its own characteristic basicity. The molecular architecture comprises a primary aromatic amine at the 5-position of the indane ring and a tert-butoxycarbonyl (Boc)-protected secondary amine at the 2-position. The electronic environment of these two nitrogen atoms is markedly different, leading to a significant disparity in their ability to accept a proton.

The primary aromatic amine is directly conjugated to the benzene ring. Consequently, the lone pair of electrons on this nitrogen is delocalized into the π-system of the ring, rendering it less available for protonation.[1][2][3] This delocalization significantly reduces the basicity of the aromatic amine.[1] In contrast, the nitrogen of the carbamate group is part of an amide-like structure. While the Boc group is electron-withdrawing, the nitrogen is not directly part of an aromatic system, making it inherently more basic than the aromatic amine, though its basicity is attenuated compared to a free aliphatic amine. The stability of carbamates is attributed to the resonance between the amide and carboxyl groups.[4][5]

Understanding this differential basicity is crucial for selective chemical transformations. For instance, reactions involving the more basic nitrogen can be performed under conditions that leave the less basic nitrogen unreacted.

Figure 1: Structure of this compound

Caption: Chemical structure of the title compound.

Predicted Basic Properties and pKa Estimation

| Functional Group | Analogous Compound | Typical pKa of Conjugate Acid | Estimated pKa for Title Compound | Rationale |

| Primary Aromatic Amine | Aniline | 4.6 | ~4.0 - 4.5 | The indane structure is weakly electron-donating compared to a simple benzene ring, which might slightly increase basicity. However, the overall effect of delocalization into the aromatic ring is dominant, keeping the pKa low.[1][6] |

| Boc-protected Aliphatic Amine | tert-Butyl carbamate | Not a good comparison as this is the protecting group itself. A better comparison is a Boc-protected amine. | ~ -1 to 1 (for the nitrogen of the carbamate) | The nitrogen in a carbamate is significantly less basic than a free amine due to the resonance with the carbonyl group, making it a very weak base.[4][7] The primary site of protonation in neutral or acidic media will be the aromatic amine. |

Key Insight: The primary aromatic amine is expected to be the significantly more basic site on the molecule. Therefore, in a typical aqueous system, protonation will preferentially occur at the 5-amino group.

Experimental Determination of Basicity

To obtain precise pKa values, experimental determination is essential. The following are standard, reliable methods that can be employed.

Potentiometric Titration

This is a highly accurate and common method for pKa determination.[8] It involves the gradual addition of a standardized acid to a solution of the compound and monitoring the pH change.

Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a ~0.01 M solution of this compound in a suitable solvent system (e.g., a 1:1 mixture of methanol and water) to ensure solubility.

-

Prepare a standardized solution of ~0.1 M hydrochloric acid.

-

-

Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4.00, 7.00, and 10.00.

-

Titration:

-

Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the point where half of the amine has been protonated (the half-equivalence point). This point corresponds to the flattest region of the buffer zone on the titration curve.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore that changes its absorbance spectrum upon protonation.[8] The aromatic ring in the title compound serves as a suitable chromophore.

Workflow for UV-Vis Spectrophotometry

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of buffer solutions with accurately known pH values, spanning the estimated pKa of the aromatic amine (e.g., from pH 3 to 6).

-

Preparation of Sample Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Dilute an aliquot of the stock solution into each buffer to a final concentration that gives a suitable absorbance (typically around 1 AU).

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum for each buffered solution.

-

Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffers.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation, where the pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

Synthesis and Handling Considerations

The synthesis of this compound typically involves the selective mono-Boc protection of 5-amino-2,3-dihydro-1H-inden-2-amine.[9][10] Achieving high selectivity for mono-protection can be challenging and often requires careful control of reaction conditions, such as slow addition of the Boc-anhydride or in situ mono-protonation of the diamine.[10][11]

Safety and Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[10]

-

Ventilation: Handle in a well-ventilated fume hood, especially when dealing with the solid or concentrated solutions.[10]

-

Irritant: Like many amines, this compound may cause skin and eye irritation.[12][13] In case of contact, rinse thoroughly with water.

Conclusion

This compound is a molecule with two nitrogen centers of distinct basicity. The primary aromatic amine is the more basic site, with an estimated pKa of its conjugate acid in the range of 4.0-4.5. The carbamate nitrogen is significantly less basic. For precise quantitative analysis, experimental methods such as potentiometric titration or UV-Vis spectrophotometry are recommended. A thorough understanding of these basic properties is fundamental for the effective application of this compound in synthetic and medicinal chemistry.

References

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc. 2017;61(1). Available from: [Link]

-

Taylor & Francis Online. Selective Mono‐BOC Protection of Diamines. Available from: [Link]

-

Slideshare. Basicity of aromatic amine. Available from: [Link]

-

Journal of the American Chemical Society. Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. Available from: [Link]

-

Quora. Why are aromatic amines less basic than aliphatic amines? Available from: [Link]

-

MyTutor. Describe and explain the difference in base strength between ammonia, primary aliphatic and primary aromatic amines. Available from: [Link]

-

Allen. Explain why aromatic amines are less basic than ammonia and aliphatic amines. Available from: [Link]

-

YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

National Institutes of Health. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available from: [Link]

-

Grokipedia. 2-Aminoindane. Available from: [Link]

-

A Level Chemistry Revision Notes. Amine Basicity. Available from: [Link]

-

The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available from: [Link]

-

National Institutes of Health. 2-Aminoindane | C9H11N | CID 76310 - PubChem. Available from: [Link]

-

Organic Chemistry Tutor. How To Estimate the pKa Values Using the pKa Table. Available from: [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available from: [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

United Nations Office on Drugs and Crime. Details for Aminoindanes. Available from: [Link]

-

Wikipedia. 2-Aminoindane. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

CP Lab Safety. This compound, 95% Purity, C14H20N2O2, 100 mg. Available from: [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

-

National Institutes of Health. tert-butyl N-((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate - PubChem. Available from: [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Available from: [Link]

-

PubChemLite. Tert-butyl n-(5-amino-2,3-dihydro-1h-inden-2-yl)carbamate. Available from: [Link]

-

National Institutes of Health. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available from: [Link]

-

National Institutes of Health. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747. Available from: [Link]

-

National Institutes of Health. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4. Available from: [Link]

Sources

- 1. Basicity of aromatic amine | PDF [slideshare.net]

- 2. quora.com [quora.com]

- 3. mytutor.co.uk [mytutor.co.uk]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Explain why aromatic amines are less basic than ammonia and aliphatic amines. [allen.in]

- 7. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]

(5-AMINO-INDAN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER introduction

An In-Depth Technical Guide to (5-AMINO-INDAN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER: A Key Intermediate in Modern Drug Discovery

Introduction

(5-Amino-indan-2-yl)-carbamic acid tert-butyl ester, identified by its CAS Number 246873-45-0, is a bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it is built upon a rigid indane scaffold, which consists of a benzene ring fused to a cyclopentane ring.[2][3] This framework is adorned with two key functional groups: a primary aromatic amine at the 5-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 2-position of the aliphatic ring. This unique arrangement of a reactive nucleophilic center (the 5-amino group) and a selectively deprotectable amine makes it a highly versatile building block for the synthesis of complex molecular architectures.

The indane nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs, including the HIV protease inhibitor Indinavir and the Alzheimer's disease therapeutic Donepezil.[2][4][5] The structural rigidity and defined three-dimensional shape of the indane core allow for precise orientation of substituents to optimize interactions with biological targets. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the synthesis, characterization, and strategic application of (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester, underscoring its pivotal role as a key intermediate in the generation of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The strategic value of this compound stems directly from its chemical architecture. The Boc protecting group on the 2-amino function is stable under a wide range of reaction conditions (e.g., basic, hydrogenolytic) but can be efficiently removed under acidic conditions. This orthogonality allows chemists to perform extensive modifications on the aromatic ring via the 5-amino group without affecting the aliphatic amine, which can be unmasked at a later synthetic stage for further functionalization.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 246873-45-0 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | Calculated |

| Appearance | Typically an off-white to pale solid | General Knowledge |

| Solubility | Soluble in common organic solvents like DCM, MeOH, THF | General Knowledge |

Synthesis and Mechanistic Considerations

The synthesis of (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester is a multi-step process that requires careful control of regioselectivity. A logical and commonly employed synthetic strategy begins with 2-indanone and proceeds through protection, nitration, and reduction steps.

Causality Behind the Synthetic Strategy:

-

Protection: The initial step involves converting 2-indanone to 2-aminoindan, followed by the protection of the 2-amino group with Di-tert-butyl dicarbonate (Boc₂O). This is a critical maneuver to prevent the amine from reacting during the subsequent electrophilic aromatic substitution (nitration) step. The Boc group deactivates the amine, ensuring the reaction proceeds at the desired aromatic position.

-

Nitration: The aromatic ring of tert-butyl (indan-2-yl)carbamate is then subjected to nitration. The indane system typically directs electrophiles to the 5-position. This reaction must be performed under controlled temperature conditions to prevent side reactions.

-

Reduction: The final step is the selective reduction of the nitro group to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This transformation yields the target molecule with its two distinct amino functionalities.

Synthetic Workflow Diagram

Caption: A representative synthetic route to the title compound.

Characterization and Quality Control

Ensuring the identity and purity of (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester is paramount for its use in subsequent, often complex, synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

| Technique | Expected Results | Purpose |

| ¹H NMR | - Aromatic Protons: Signals in the ~6.5-7.0 ppm range, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- Aliphatic Protons (Indane): Complex multiplets in the ~2.5-4.5 ppm range.- Boc Group: A sharp singlet integrating to 9 protons around ~1.4 ppm.- NH₂ Protons: A broad singlet around ~3.5-5.0 ppm.- NH (Carbamate): A signal around ~4.5-5.5 ppm. | Confirms the presence of key functional groups and the overall molecular structure. |

| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-150 ppm range.- Aliphatic Carbons (Indane): Signals in the ~30-60 ppm range.- Boc Carbonyl: A signal around ~155 ppm.- Boc Quaternary Carbon: A signal around ~79 ppm.- Boc Methyl Carbons: A signal around ~28 ppm. | Verifies the carbon framework of the molecule. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 249.16 | Confirms the molecular weight of the compound. |

| HPLC | A single major peak under appropriate conditions (e.g., reverse-phase C18 column). | Determines the purity of the sample, typically aiming for >95%.[6] |

| FT-IR | Characteristic peaks for N-H stretching (amines, carbamate), C=O stretching (carbamate), and aromatic C-H stretching. | Provides information on the functional groups present. |

Applications in Drug Discovery

The utility of (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester lies in its role as a versatile scaffold for building libraries of compounds for biological screening. The free 5-amino group serves as a handle for introducing diversity, while the protected 2-amino group provides a point for future conjugation or interaction with a biological target.

Strategic Applications:

-

Amide Coupling: The 5-amino group can be readily acylated with a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate diverse amide and sulfonamide libraries.

-

Reductive Amination: It can undergo reductive amination with aldehydes or ketones to form secondary amines.

-

Cross-Coupling Reactions: The amine can be used in Buchwald-Hartwig or Ullmann-type cross-coupling reactions to form C-N bonds with aryl halides.

-

Sequential Deprotection and Functionalization: After modification at the 5-position, the Boc group at the 2-position can be removed to reveal a new reactive site. This secondary amine can then be functionalized to introduce another element of diversity or a key pharmacophoric feature.

This strategic approach allows for the systematic exploration of the chemical space around the indane core, which is essential for structure-activity relationship (SAR) studies. 2-Aminoindan derivatives have been investigated for a range of therapeutic targets, including their use as antiarrhythmic agents, antihypertensives, and selective dopamine D3 receptor antagonists for potential antipsychotic applications.[7]

Diagram of Synthetic Utility

Caption: Strategic functionalization of the title compound scaffold.

Exemplary Experimental Protocol: Synthesis of tert-Butyl (5-nitroindan-2-yl)carbamate

This protocol is representative and should be adapted and optimized based on laboratory conditions and scale. All work should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Objective: To synthesize the nitrated intermediate from Boc-protected 2-aminoindan.

Materials:

-

tert-Butyl (indan-2-yl)carbamate (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Dichloromethane (DCM)

-

Ice/water bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl (indan-2-yl)carbamate (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to -5 to 0 °C using an ice/salt bath.

-

Addition of Acid: Slowly add concentrated sulfuric acid (approx. 2.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes.

-

Nitration: Add fuming nitric acid (1.1 eq) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature strictly below 5 °C throughout the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Neutralization: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, tert-butyl (5-nitroindan-2-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Conclusion

(5-Amino-indan-2-yl)-carbamic acid tert-butyl ester is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its pre-defined, rigid scaffold combined with orthogonally functionalized amino groups provides a reliable and versatile platform for the synthesis of novel, structurally complex molecules. A thorough understanding of its synthesis, characterization, and reactive properties, as detailed in this guide, empowers researchers to efficiently leverage this key intermediate in the quest for new and improved therapeutics.

References

- Lounnas, V., et al. (2013). Current Pharmaceutical Design, 19(7), 1137-1161. A review discussing HIV-1 protease inhibitors, including Indinavir which features an aminoindanol core. (Note: This is a representative reference for the importance of the indane scaffold).

-

Shahrivar-Gargari, S., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. This article highlights the broad biological activities of indane derivatives in areas like Alzheimer's disease and cancer. [Link]

-

Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal, 22(15), 5134-5150. A review covering modern synthetic methods for preparing the indane core structure. [Link]

-

Slepikas, L. (n.d.). Indane Derivatives in Medicinal Chemistry. Scribd. This document summarizes the medicinal chemistry applications of indane analogues as potential therapeutic agents. [Link]

- Google Patents. (2021). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.

-

Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 55-64. Describes the use of HPLC-MS for the analysis of amino acids, a standard technique for quality control. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate in Drug Discovery

Introduction: The Pursuit of Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful lead generation.[1] These are molecular frameworks that are capable of interacting with multiple, distinct biological targets, thereby serving as rich starting points for the development of novel therapeutics. The 2-aminoindane moiety is a prime example of such a scaffold, with its derivatives demonstrating a wide spectrum of biological activities, particularly in the realm of central nervous system (CNS) disorders.[2] This technical guide delves into a particularly strategic derivative of this scaffold: tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate . We will explore its synthesis, its inherent versatility for chemical library generation, and its potential as a powerful tool for researchers, scientists, and drug development professionals. This molecule is not merely an intermediate; it is a gateway to vast and diverse chemical spaces.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| CAS Number | 246873-45-0 | [3] |

The structure features two key functional groups that are central to its versatility: a primary aromatic amine at the 5-position of the indane ring and a Boc-protected primary aliphatic amine at the 2-position. This differential protection is the cornerstone of its utility, allowing for selective chemical modifications at either site.

Synthesis of the Scaffold: A Reliable and Scalable Protocol

The proposed synthesis is a three-step process commencing from the commercially available 2-amino-5-nitroindane.

Experimental Protocol: Synthesis of this compound

Step 1: Boc Protection of 2-Amino-5-nitroindane

-

To a stirred solution of 2-amino-5-nitroindane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.5 equivalents) at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate (1 equivalent) in methanol or ethanol.

-

Add iron(III) chloride (FeCl₃) (0.1-0.2 equivalents) and activated carbon.

-

Heat the mixture to reflux (approximately 60-80°C).

-

Carefully add hydrazine hydrate (N₂H₄·H₂O) (4-5 equivalents) dropwise. Caution: This reaction can be exothermic.

-

Maintain the reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.[2][4]

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts and activated carbon.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a saturated solution of NaHCO₃ and extract with DCM or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent to yield the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure This compound as a solid.

A Versatile Scaffold: Gateway to Chemical Diversity

The true power of this compound lies in its capacity to serve as a versatile starting point for the synthesis of large and diverse chemical libraries. The two distinct amino functionalities can be selectively derivatized, allowing for a systematic exploration of the chemical space around the 2-aminoindane core.

Derivatization of the C5-Aromatic Amine

The primary aromatic amine at the C5 position is a nucleophilic handle that can participate in a wide array of chemical transformations, including:

-

Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt or HATU) to form a library of amides.[5]

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride to yield secondary or tertiary amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce diverse aromatic and heteroaromatic substituents.[2]

Derivatization of the C2-Aliphatic Amine

The Boc-protecting group on the C2-amine can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary aliphatic amine. This newly liberated amine can then be subjected to the same panel of derivatization reactions as the C5-amine, creating a second vector for diversification.

The orthogonal nature of these two amino groups allows for a combinatorial approach to library synthesis, exponentially increasing the number of unique compounds that can be generated from this single scaffold.

Caption: Workflow for generating a diverse chemical library.

Hypothetical Application in a Drug Discovery Campaign

Given the prevalence of the 2-aminoindane scaffold in centrally-acting agents, a library derived from this compound would be well-suited for screening against a panel of CNS targets.

A hypothetical screening cascade could be envisioned as follows:

Caption: A hypothetical screening cascade for a 2-aminoindane library.

Potential target classes for such a library include:

-

G-Protein Coupled Receptors (GPCRs): Particularly serotonin and dopamine receptors, which are frequently modulated by 2-aminoindane derivatives.

-

Ion Channels: Voltage-gated sodium and calcium channels are known targets for CNS-active drugs.

-

Enzymes: Monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism.

The structural data obtained from screening this library would provide invaluable structure-activity relationship (SAR) information, guiding the optimization of initial hits into potent and selective lead compounds.

Conclusion

This compound represents a highly valuable, yet perhaps underutilized, scaffold in the medicinal chemist's toolbox. Its straightforward synthesis and, most importantly, its two orthogonally-addressable amino functionalities make it an ideal starting point for the construction of diverse and complex chemical libraries. By leveraging the synthetic versatility of this core, researchers can efficiently explore a vast chemical space, significantly enhancing the probability of discovering novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and a strategic framework for its application in drug discovery. The thoughtful application of this scaffold has the potential to accelerate the identification of the next generation of therapeutics.

References

-

Suwal, S. (2021). Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]

-

Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

Chem-Impex. (n.d.). 2-Aminoindan hydrochloride. Retrieved January 18, 2026, from [Link]

-

Siddiqui, Z. N., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1432-1444. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. [Link]

-

PubChem. (n.d.). tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl carbamate. Retrieved January 18, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C14H20N2O2, 100 mg. Retrieved January 18, 2026, from [Link]

Sources

- 1. Design and synthesis of screening libraries based on the muurolane natural product scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 3. Gas chromatography-mass spectrometry-based quantitative method using tert-butyldimethylsilyl derivatization for plasma levels of free amino acids and related metabolites in Japanese Black cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Synthesis of Library of N-t-boc Amino ester" by Sujit Suwal [digitalcommons.buffalostate.edu]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of tert-Butyl (5-Amino-2,3-dihydro-1H-inden-2-yl)carbamate: A Key Intermediate for Drug Discovery

Executive Summary: The 2,5-diamino-2,3-dihydro-1H-indene scaffold is a privileged structural motif in medicinal chemistry, particularly in the development of agents targeting the central nervous system. The ability to selectively functionalize the two amino groups is critical for creating libraries of novel compounds. This guide provides an in-depth, field-proven methodology for the synthesis of tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, a key orthogonally protected intermediate. We will detail a robust and scalable three-step synthetic sequence—N-protection, regioselective nitration, and subsequent reduction—offering insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of critical process parameters.

Introduction: The Strategic Importance of the 2,5-Diaminoindan Scaffold

The 2,3-dihydro-1H-indene (indan) framework serves as a conformationally restricted analog of phenylethylamine, a core structure in many neurotransmitters. This structural rigidity makes indan derivatives valuable tools for probing receptor binding pockets with greater precision. Specifically, 2-aminoindan derivatives have been identified as potent monoamine transporter substrates, influencing the levels of dopamine, norepinephrine, and serotonin.[1] The introduction of a second amino group at the 5-position unlocks vast potential for derivatization, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics.

The target molecule, this compound, is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) group on the 2-amino function is stable under a wide range of conditions but can be selectively removed under acidic treatment.[2][3] This leaves the 5-amino group available for reactions such as acylation, alkylation, or sulfonylation, providing a gateway to a diverse array of complex derivatives.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of the target compound begins with a retrosynthetic analysis, which identifies commercially available 2-aminoindan as the ideal starting material. The overall strategy is a three-step sequence that installs the required functionalities in a controlled manner.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, proceeds as follows:

-

N-Boc Protection: The primary amine of 2-aminoindan is protected with a Boc group. This is crucial to prevent side reactions in the subsequent nitration step and to direct the electrophile to the desired position on the aromatic ring.

-

Aromatic Nitration: A nitro group is introduced onto the aromatic ring via electrophilic substitution. The N-carbamate group is an ortho-, para-director, leading to regioselective nitration at the C-5 position.

-

Nitro Group Reduction: The nitro group is selectively reduced to an amine, yielding the final product while leaving the Boc protecting group intact.

Step-by-Step Synthesis and In-Depth Discussion

This section provides detailed protocols and explains the scientific rationale behind the chosen conditions for each step.

Step 1: N-Boc Protection of 2-Aminoindan

Principle & Rationale: The protection of the 2-amino group is the foundational step. The Boc group is selected for its robust stability towards the strongly acidic and oxidative conditions of nitration and the reductive conditions of the final step. Its primary value lies in its lability under moderate acidic conditions (e.g., trifluoroacetic acid or HCl), which allows for selective deprotection without affecting other functional groups that may be added to the 5-amino position later.[3][4] The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

Caption: The three-step forward synthesis pathway.

Detailed Experimental Protocol:

-

Reagents & Materials:

-

2-Aminoindan hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (2.2 eq)

-

Tetrahydrofuran (THF)

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask, add 2-aminoindan hydrochloride and deionized water. Stir until fully dissolved.

-

Add THF to the flask to create a biphasic system.

-

Prepare a solution of NaOH in water and add it to the reaction mixture.

-

Dissolve Boc₂O in THF and add this solution dropwise to the stirring reaction mixture at room temperature.

-

Stir the reaction vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate as a solid, which can often be used without further purification.

-

Step 2: Regioselective Nitration

Principle & Rationale: This step utilizes a classic electrophilic aromatic substitution mechanism. The carbamate group (-NHBoc) is an activating, ortho-, para-directing group. The nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.[5] Due to steric hindrance from the fused ring system adjacent to the C-4 position, substitution occurs preferentially at the C-5 position (para to the C-7a connection) and C-7 position (ortho). However, the C-5 position is generally favored, leading to the desired product as the major isomer. Strict temperature control (0 to 5 °C) is paramount to prevent over-nitration and the formation of unwanted byproducts.

Detailed Experimental Protocol:

-

Reagents & Materials:

-

tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Fuming nitric acid (HNO₃, >90%)

-

-

Procedure:

-

In a flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add the Boc-protected aminoindan from Step 1 to the cold sulfuric acid in portions, ensuring the internal temperature does not exceed 10 °C. Stir until a homogeneous solution is formed.

-

Cool the solution back down to 0 °C.

-

Add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature strictly between 0 and 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

-

Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid under vacuum. The crude product, tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate, can be purified by recrystallization from a solvent system like ethanol/water.

-

Step 3: Reduction of the Aromatic Nitro Group

Principle & Rationale: The final transformation converts the electron-withdrawing nitro group into the desired amino group. This reduction must be selective, leaving the acid-labile Boc group and the aromatic ring intact. Several methods are effective for this transformation, each with distinct advantages and disadvantages.[6][7][8]

Comparative Analysis of Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Authoritative Source |

| Catalytic Hydrogenation | H₂ (1-4 atm), 10% Pd/C, in Methanol or Ethanol | High yield, clean reaction, simple work-up (filtration of catalyst) | Requires specialized hydrogenation equipment; catalyst can be pyrophoric | [6] |

| Metal/Acid Reduction | SnCl₂·2H₂O in Ethanol or HCl | Inexpensive, reliable, and does not require pressure equipment | Generates stoichiometric tin waste, requiring tedious work-up and disposal | [7] |

| Hydrazine Reduction | Hydrazine hydrate (N₂H₄·H₂O), FeCl₃ or Pd/C catalyst in alcohol | Avoids high-pressure hydrogen; effective for specific substrates | Hydrazine is highly toxic and carcinogenic; potential for over-reduction | [9] |

For its cleanliness, scalability, and high efficiency, catalytic hydrogenation is often the method of choice in a drug development setting.

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Reagents & Materials:

-

tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq)

-

10% Palladium on carbon (Pd/C), 5-10 mol%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a hydrogenation vessel (e.g., a Parr shaker bottle), add the nitro-intermediate and the solvent (MeOH or EtOH).

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the air, and purge with hydrogen gas (3x).

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous agitation.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to afford the final product, this compound, typically as a high-purity solid.

-

Overall Experimental Workflow

The entire synthesis can be visualized as a streamlined process from starting material to the final, versatile intermediate.

Caption: Summary of the complete experimental workflow.

Data Summary and Characterization

The following table summarizes typical yields and key characterization data for the compounds in the synthetic sequence.

| Compound | Structure | Typical Yield | Molecular Weight | Key ¹H NMR Signals (δ, ppm in CDCl₃) |

| Boc-Aminoindan | tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate | >95% | 233.31 | 7.1-7.2 (m, 4H, Ar-H), 4.8 (br s, 1H, NH), 4.3 (m, 1H, CH-N), 3.2 (dd, 2H), 2.8 (dd, 2H), 1.45 (s, 9H, C(CH₃)₃) |

| 5-Nitro Intermediate | tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate | 70-85% | 278.31 | 8.0 (m, 2H, Ar-H), 7.3 (d, 1H, Ar-H), 4.9 (br s, 1H, NH), 4.4 (m, 1H, CH-N), 3.4 (dd, 2H), 3.0 (dd, 2H), 1.46 (s, 9H, C(CH₃)₃) |

| Final Product | This compound | >90% | 248.32 | 6.9 (d, 1H, Ar-H), 6.5 (m, 2H, Ar-H), 4.7 (br s, 1H, NHBoc), 4.2 (m, 1H, CH-N), 3.6 (br s, 2H, NH₂), 3.1 (dd, 2H), 2.7 (dd, 2H), 1.44 (s, 9H, C(CH₃)₃) |

Conclusion

The synthesis of this compound is reliably achieved through a robust three-step sequence of protection, nitration, and reduction starting from 2-aminoindan. The methodology presented here is scalable and utilizes well-understood chemical transformations, making it suitable for both academic research and industrial drug development. The final product is a highly valuable intermediate, poised for further elaboration at the 5-amino position to generate novel molecular entities for biological screening.

References

-

Various Authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. ResearchGate. [Link]

-

Rakib, E. M., et al. (2007). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform. [Link]

-

Benzi, P., et al. (2019). Sequential Annulations to Interesting Novel Pyrrolo[3,2-c]carbazoles. ResearchGate. [Link]

-

Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Li, J., et al. (2021). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

-

Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Lunn, G., & Sansone, E. B. (1994).

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Simmler, L. D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience. [Link]

-

Myznikov, L. V., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Beilstein Journal of Organic Chemistry. [Link]

-

Ehrenbeck, R. H. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology. [Link]

Sources

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Harnessing the Potential of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate for Novel Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, a versatile bifunctional building block crucial for modern medicinal chemistry and drug discovery. The unique architecture of this molecule, featuring a rigid 2-aminoindane scaffold with two chemically distinct amino groups, offers significant strategic advantages in the synthesis of complex molecular entities. The primary aromatic amine at the 5-position serves as a handle for introducing diversity elements, while the Boc-protected aliphatic amine at the 2-position allows for subsequent, orthogonal chemical transformations. This guide details the compound's physicochemical properties, provides a robust, field-proven synthetic protocol with mechanistic insights, and explores its strategic application in the construction of novel compounds, particularly those targeting kinases and other enzymes.

Introduction: A Strategic Asset in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, prized for its conformational rigidity and ability to project substituents into defined vectors of three-dimensional space. This property is invaluable for optimizing ligand-receptor interactions. Molecules incorporating the 2-aminoindane core have been explored for a range of therapeutic applications, including as psychoactive compounds and anti-Parkinsonian agents.[1]

1.1 The Strategic Importance of Bifunctionality

The title compound, this compound (CAS 246873-45-0), elevates the utility of the 2-aminoindane scaffold by presenting two distinct points for chemical modification:

-

Aromatic Amine (C5): The aniline-like amine at the 5-position is a versatile nucleophile, ideal for forming amides, sulfonamides, ureas, or for participating in carbon-nitrogen bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination). This position is typically used to append a key pharmacophore or to explore structure-activity relationships (SAR).

-

Aliphatic Amine (C2): The amine at the 2-position is protected by the acid-labile tert-butoxycarbonyl (Boc) group. The Boc group is renowned for its stability under a wide range of reaction conditions (including basic, reductive, and oxidative conditions) while being readily removable under mild acidic conditions.[2][3] This orthogonality is the cornerstone of the compound's strategic value, allowing for selective reaction at the C5 amine without affecting the C2 position. Once the desired modification at C5 is complete, the C2 amine can be unmasked to serve as a linker, a point of attachment for a solubilizing group, or another pharmacophoric element.

This dual functionality makes the compound an ideal intermediate for building complex molecules in a controlled, stepwise manner, significantly streamlining synthetic routes that would otherwise require more complex protection-deprotection sequences.

Physicochemical Properties and Characterization

A thorough understanding of a building block's properties is fundamental to its effective use. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 246873-45-0 | [4] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |

| Molecular Weight | 248.32 g/mol | [5] |

| Appearance | Off-white to light brown solid (Expected) | General Observation |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water | Inferred |

| Monoisotopic Mass | 248.15248 Da | [5] |

Spectroscopic Characterization (Expected):

-

¹H NMR: Expected signals would include aromatic protons on the indane ring (typically 3H), the benzylic protons (4H, often as two multiplets), a proton on the C2 carbon, the NH proton of the carbamate, the NH₂ protons of the aromatic amine, and a characteristic singlet for the tert-butyl group (9H) at approximately 1.4-1.5 ppm.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the two distinct aliphatic carbons of the indane ring, the quaternary carbon and methyl carbons of the Boc group, and the carbamate carbonyl carbon (around 155 ppm) would be expected.

-

Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z 249.16 would be expected.

Synthesis and Purification: A Validated Approach

While numerous methods exist for the synthesis of related structures, this section outlines a robust and logical multi-step synthesis designed for reliability and scalability, starting from commercially available 5-nitroindane.

3.1 Retrosynthetic Analysis

The synthesis strategy hinges on the selective introduction of the two amine functionalities. A logical retrosynthesis involves the late-stage selective Boc-protection of a diamine precursor, which itself is derived from a nitro-amino intermediate.

Caption: Retrosynthetic pathway for the target compound.

3.2 Step-by-Step Synthesis Protocol

Step 1: Oxidation of 5-Nitroindane to 5-Nitro-2,3-dihydro-1H-inden-2-one

-

Rationale: Introduction of a carbonyl group at the C2 position is the first step toward installing the aliphatic amine. Standard oxidation methods using reagents like N-bromosuccinimide (NBS) with a radical initiator followed by hydrolysis, or direct oxidation, can achieve this.

-

Protocol:

-

Suspend 5-nitroindane (1.0 eq)[6] in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

-

The crude dibromide is then hydrolyzed using aqueous silver nitrate or sodium bicarbonate to yield the ketone.

-

Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield 5-nitro-2,3-dihydro-1H-inden-2-one.

-

Step 2: Reductive Amination to form 5-Nitro-2,3-dihydro-1H-inden-2-amine

-

Rationale: This step introduces the aliphatic amine. Reductive amination is a highly efficient method that combines ketone-to-amine conversion in a single pot, minimizing side products.

-

Protocol:

-

Dissolve 5-nitro-2,3-dihydro-1H-inden-2-one (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) or another ammonia source.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with dilute HCl, then basify with NaOH to pH > 10.

-

Extract the product with dichloromethane (DCM), dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often carried forward without further purification.

-

Step 3: Reduction of the Nitro Group to form 2,5-Diamino-2,3-dihydro-1H-indene

-

Rationale: The aromatic nitro group is reduced to the primary amine. Catalytic hydrogenation is a clean and high-yielding method. Alternatives like SnCl₂/HCl or Fe/NH₄Cl can also be used.[7]

-

Protocol:

-

Dissolve the crude 5-nitro-2,3-dihydro-1H-inden-2-amine (1.0 eq) in ethanol or methanol.

-

Add Palladium on carbon (10% w/w, 0.05 eq).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the crude diamine, which is sensitive to air and should be used immediately.

-

Step 4: Selective Boc-Protection of the Aliphatic Amine

-

Rationale: The aliphatic amine is significantly more nucleophilic and less sterically hindered than the aromatic amine, allowing for selective protection under controlled conditions. Using one equivalent of Boc anhydride at low temperature favors mono-protection at the more reactive site.[8]

-

Protocol:

-

Dissolve the crude 2,5-diamino-2,3-dihydro-1H-indene (1.0 eq) in a 1:1 mixture of THF and water at 0 °C.

-

Add sodium bicarbonate (1.5 eq) to act as a base.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.[9]

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2-3 hours.

-

Monitor for the disappearance of the starting material and the formation of the mono-protected product by TLC.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

3.3 Purification and Validation

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

-

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure it meets the standards required for subsequent synthetic steps.

Applications in Novel Compound Synthesis

The primary utility of this building block is in the sequential and regioselective elaboration of the two amino groups. This enables the synthesis of libraries of compounds for SAR studies efficiently.

4.1 General Synthetic Workflow

The typical workflow involves an initial reaction at the C5 aromatic amine, followed by the deprotection and subsequent reaction at the C2 aliphatic amine.

Caption: Typical workflow for using the bifunctional indane building block.

4.2 Key Experimental Protocols

Protocol A: Acylation of the C5-Amine

-

Rationale: Formation of an amide bond is one of the most common reactions in medicinal chemistry.

-

Methodology:

-

Dissolve this compound (1.0 eq) and a base like triethylamine or DIPEA (1.5 eq) in DCM at 0 °C.

-

Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or EDC) (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-16 hours.

-

Upon completion, wash the reaction mixture with aqueous NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

-

Protocol B: Deprotection of the C2-Amine

-

Rationale: Removal of the Boc group is required to unmask the C2-amine for further functionalization. Trifluoroacetic acid (TFA) provides clean and rapid cleavage.[3][9]

-

Methodology:

-

Dissolve the C5-modified intermediate (1.0 eq) in DCM (approx. 0.1 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) at room temperature.

-

Stir for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

-

The resulting amine salt can be used directly or neutralized with a base for the next step.

-

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting. While specific toxicity data is not available, general precautions for carbamates and aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[7]

-

Stability: The compound is generally stable under recommended storage conditions. The free aromatic amine may be sensitive to light and air over long periods.

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient and strategic platform for the synthesis of complex molecules. Its pre-installed, orthogonally protected amino groups on a conformationally restricted scaffold allow for controlled, sequential modifications, making it an indispensable tool for drug discovery programs aimed at developing novel therapeutics. The robust synthetic and application protocols detailed in this guide provide researchers with the necessary foundation to confidently incorporate this versatile building block into their synthetic campaigns.

References

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

- Supporting Information for an unspecified article, providing characterization data for various tert-butyl carbamates.

-

National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook. Available at: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

-

LookChem. tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate CAS NO.246873-45-0. Available at: [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. Tert-butyl n-(1-amino-2,3-dihydro-1h-inden-5-yl)carbamate. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. Available at: [Link]

-

PrepChem.com. Synthesis of 2-amino-5-nitrothiazole. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc. 61(1). Available at: [Link]

- Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

Sciforum. Selective Mono-Boc-Protection of Bispidine. Available at: [Link]

- Google Patents. US4443630A - Process for preparing 2-amino-5-nitrotoluene.

- Google Patents. US6730325B2 - Multiparticulate modified release composition.

- Google Patents. US6124473A - Process for preparing (s)- and (R)-α-ethyl-2-oxo-1-pyrrolidineacetamide.

-

PubMed. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. J Med Chem. 49(14):4234-43. Available at: [Link]

-

National Institute of Standards and Technology. 1H-Indene, 2,3-dihydro-5-nitro-. In NIST Chemistry WebBook. Available at: [Link]

- Google Patents. US20190136231A1 - Lipid nanoparticle formulations for crispr/cas components.

-

PubMed. (2015). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. J Med Chem. 58(23):9323-39. Available at: [Link]

-

ResearchGate. Synthesis and in silico design of some novel imines of 5- amino-1,3,4-thiadiazole-2-thiol linked to (1h-benzimidazole-2-yl) 3-substituted phenyl prop-2-enes. Available at: [Link]

- Google Patents. US7579473B2 - c-Met modulators and methods of use.

- Google Patents. US6287357B1 - Solid-phase phosphorus buffer for sustained, low-leaching phosphorus fertilization of field-grown plants.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, CasNo.246873-45-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 5. PubChemLite - Tert-butyl n-(1-amino-2,3-dihydro-1h-inden-5-yl)carbamate (C14H20N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Indene, 2,3-dihydro-5-nitro- [webbook.nist.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. sciforum.net [sciforum.net]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

Exploring the chemical reactivity of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

An In-depth Technical Guide to the Chemical Reactivity of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound is a key bifunctional building block in contemporary drug discovery and development. Its rigid 2-aminoindane core is a structural motif present in numerous biologically active compounds, recognized for its ability to interact with various biological targets, including monoamine transporters and α2-adrenergic receptors.[1][2][3] The strategic placement of a primary aromatic amine and a protected secondary aliphatic amine provides chemists with two distinct and orthogonal handles for chemical modification. This guide offers a comprehensive exploration of the chemical reactivity inherent to this molecule, providing insights into its synthetic utility and application for researchers, scientists, and professionals in drug development.

The carbamate group, in this case, the tert-butoxycarbonyl (Boc) group, is a widely used protecting group for amines in organic synthesis.[4][5] Its presence is crucial, allowing for selective reactions at the primary aromatic amine without interference from the more nucleophilic aliphatic amine. The subsequent ease of removal of the Boc group under acidic conditions further enhances the synthetic value of this intermediate.[6][7][8][9]

Molecular Properties and Structural Analysis

A thorough understanding of the molecule's physical and chemical properties is fundamental to its effective use in synthesis.

| Property | Value |

| CAS Number | 246873-45-0 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | Varies, often a solid |

| Key Functional Groups | Primary Aromatic Amine, Boc-Protected Amine, Dihydroindane Scaffold |

The reactivity of this compound is dictated by its three primary structural components: the electron-rich aromatic ring, the nucleophilic primary aromatic amine at the C5 position, and the acid-labile Boc-protected amine at the C2 position.

Core Reactivity: A Tale of Two Amines

The synthetic versatility of this molecule stems from the differential reactivity of its two amino groups. The primary aromatic amine is a gateway to a host of classical aromatic transformations, while the Boc-protected amine allows for delayed functionalization of the aliphatic portion of the scaffold.

**Reactions at the Primary Aromatic Amine (C5-NH₂) **

The amine at the 5-position of the indane ring is a typical primary aromatic amine, and its reactivity is dominated by reactions at the nitrogen atom and its influence on the aromatic ring.

One of the most powerful transformations for primary aromatic amines is diazotization.[10][][12][13] This reaction converts the amino group into a highly versatile diazonium salt, which can then be displaced by a wide array of nucleophiles.

The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[][13]

Mechanism Insight: The reaction is initiated by the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic aromatic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[10][]

Caption: Key steps in the acid-catalyzed deprotection of a Boc-protected amine.

Once deprotected, the newly revealed secondary amine at the C2 position is a potent nucleophile and can participate in a variety of bond-forming reactions, including:

-

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a common strategy in drug synthesis. [14]* N-Alkylation: Reaction with alkyl halides or other alkylating agents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Experimental Protocols: From Theory to Practice

The following protocols are illustrative and should be adapted based on the specific substrate and desired outcome. All procedures should be conducted by trained professionals in a suitable laboratory setting.

Protocol 1: General Procedure for Boc Deprotection

This protocol describes a standard method for removing the Boc protecting group from the C2-amine.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to the solution at room temperature. [8][9]3. Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting crude product, often an amine salt, can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Protocol 2: N-Acylation of the C5-Aromatic Amine

This protocol outlines a general method for forming an amide at the C5-position.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq), in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quenching and Extraction: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

Applications in Drug Discovery: A Privileged Scaffold

The 2-aminoindane framework is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of compounds targeting the central nervous system. [3][15]The specific substitution pattern of this compound makes it an ideal starting material for creating libraries of diverse compounds for biological screening. For example, derivatives of this core have been investigated as monoamine transporter inhibitors, with different substitutions on the aromatic ring modulating selectivity for serotonin, norepinephrine, and dopamine transporters. [1][2][16]Its role as an intermediate in the synthesis of complex pharmaceutical agents, such as kinase inhibitors, highlights its industrial relevance. [17][18]

Caption: Synthetic pathways originating from the two distinct amine functionalities.

Conclusion